1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
Overview
Description
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a thiazole ring, a cyclobutanol moiety, and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(3-chloro-5-nitrophenyl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then subjected to cyclization with cyclobutanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloronitrophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the cyclobutanol moiety distinguishes it from other thiazole-containing compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C13H11ClN2O3S |
---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-4-8(5-10(6-9)16(18)19)11-7-15-12(20-11)13(17)2-1-3-13/h4-7,17H,1-3H2 |
InChI Key |
IDSJVSDUTBZJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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